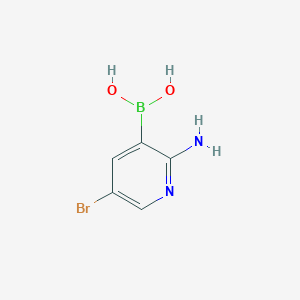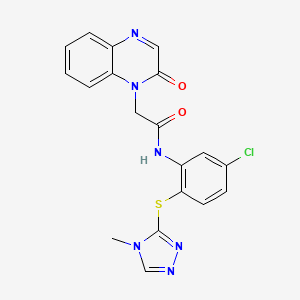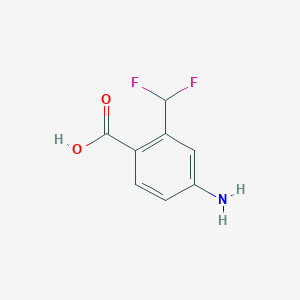
4-Amino-2-(difluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H7F2NO2. It is characterized by the presence of an amino group (-NH2) and a difluoromethyl group (-CF2H) attached to a benzoic acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(difluoromethyl)benzoic acid typically involves multiple steps. One common method starts with m-fluoroaniline as the raw material. The amino group is protected using benzyl chloride, followed by formylation through the Vilsmeier-Haack reaction. The intermediate is then oxidized to form a carboxylic acid using the Pinnick oxidation method. Finally, the nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of m-fluoroaniline as a starting material is advantageous due to its availability and cost-effectiveness. The overall yield of the process can reach up to 57.4%, with product purity exceeding 98% .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or potassium dichromate are commonly used.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted benzoic acid derivatives
Applications De Recherche Scientifique
4-Amino-2-(difluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-Amino-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The amino group can form hydrogen bonds with target proteins, further stabilizing the interaction .
Comparaison Avec Des Composés Similaires
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 4-Amino-2,6-difluorobenzoic acid
- 4-Amino-2-methylbenzoic acid
Comparison: 4-Amino-2-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to trifluoromethyl derivatives, the difluoromethyl group offers a different balance of lipophilicity and electronic effects, which can influence the compound’s reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C8H7F2NO2 |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
4-amino-2-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)6-3-4(11)1-2-5(6)8(12)13/h1-3,7H,11H2,(H,12,13) |
Clé InChI |
MQDPNUXCSYCKLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



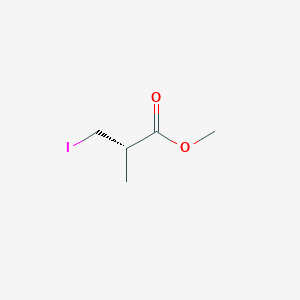
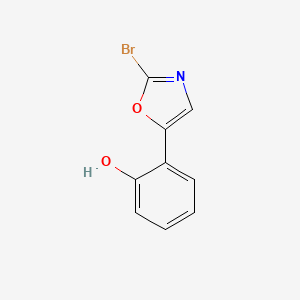
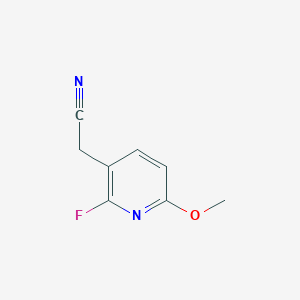

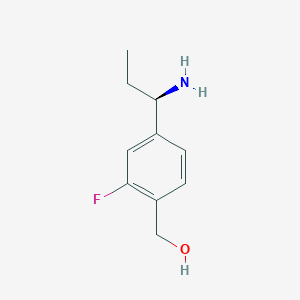
![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)

![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)

![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
